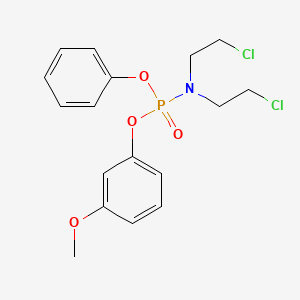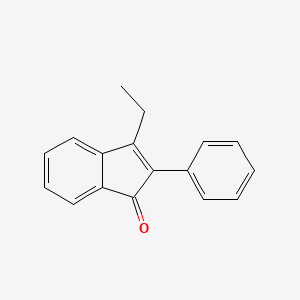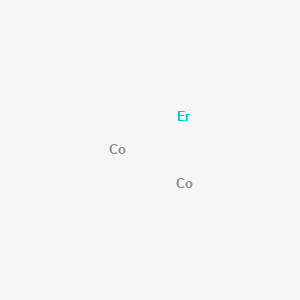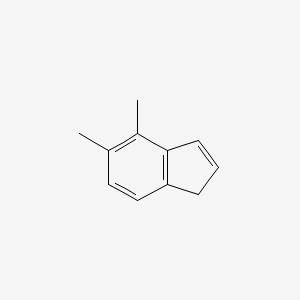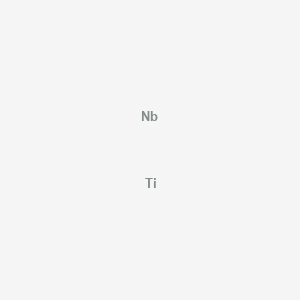
Niobium--titanium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Niobium-titanium (1/1) is a compound formed by the combination of niobium and titanium in equal proportions. This compound is known for its unique properties, including high strength, corrosion resistance, and superconductivity. It is widely used in various industrial and scientific applications, particularly in the field of superconducting materials.
准备方法
Synthetic Routes and Reaction Conditions
Niobium-titanium can be synthesized through various methods, including:
Solder Matrix Replacement Method: This method involves the use of lead-bismuth solder to create superconducting joints of niobium-titanium.
Urea-Glass Method: This method involves the preparation of titanium niobium nitrides using a wet chemical process.
Industrial Production Methods
In industrial settings, niobium-titanium is often produced through:
Cold-Pressing and Sintering: This method involves pressing niobium and titanium powders together and then sintering them at high temperatures to form a solid compound.
Diffusion Welding: This technique involves welding niobium and titanium components together at high temperatures and pressures, allowing the atoms to diffuse and form a strong bond.
化学反应分析
Types of Reactions
Niobium-titanium undergoes various chemical reactions, including:
Oxidation: Niobium-titanium can be oxidized to form oxides such as niobium pentoxide and titanium dioxide.
Reduction: The compound can be reduced using hydrogen or other reducing agents to form pure niobium and titanium metals.
Substitution: Niobium-titanium can undergo substitution reactions where other elements or compounds replace either niobium or titanium in the structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Hydrogen, carbon monoxide, and other reducing agents are used for reduction reactions.
Catalysts: Various catalysts, such as platinum and palladium, are used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions include:
Niobium Pentoxide (Nb2O5): Formed through the oxidation of niobium-titanium.
Titanium Dioxide (TiO2): Formed through the oxidation of niobium-titanium.
Pure Niobium and Titanium Metals: Formed through the reduction of niobium-titanium.
科学研究应用
Niobium-titanium has a wide range of scientific research applications, including:
Superconducting Magnets: Niobium-titanium is widely used in the construction of superconducting magnets for MRI machines and particle accelerators.
Photocatalysts: Niobium-titanium oxides are used as photocatalysts for the degradation of pollutants in water.
Memristors: Niobium-titanium anodic memristors are used in neuromorphic computing and other advanced electronic applications.
作用机制
The mechanism by which niobium-titanium exerts its effects varies depending on the application:
Superconductivity: In superconducting applications, niobium-titanium forms a superconducting phase at low temperatures, allowing it to conduct electricity without resistance.
Memristive Behavior: In memristors, the mixed oxides of niobium and titanium exhibit resistive switching behavior, allowing them to store and process information.
相似化合物的比较
Niobium-titanium can be compared with other similar compounds, such as:
Niobium-Tin (Nb3Sn): Another superconducting material with higher critical temperature but more difficult to fabricate.
Titanium-Niobium Alloys: These alloys have similar properties but different compositions and applications.
Niobium Oxides and Titanium Oxides: These oxides are used in various catalytic and electronic applications but do not exhibit superconductivity.
Niobium-titanium stands out due to its unique combination of properties, including high strength, corrosion resistance, and superconductivity, making it a versatile material for various scientific and industrial applications.
属性
CAS 编号 |
12384-42-8 |
|---|---|
分子式 |
NbTi |
分子量 |
140.773 g/mol |
IUPAC 名称 |
niobium;titanium |
InChI |
InChI=1S/Nb.Ti |
InChI 键 |
RJSRQTFBFAJJIL-UHFFFAOYSA-N |
规范 SMILES |
[Ti].[Nb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


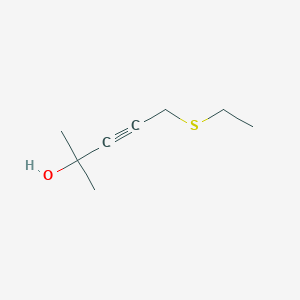

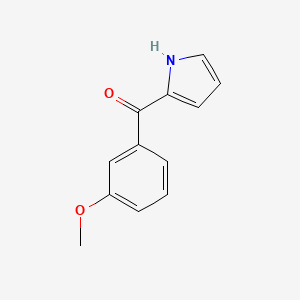
![N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide](/img/structure/B14713567.png)
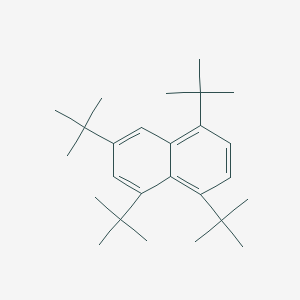
![Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14713574.png)
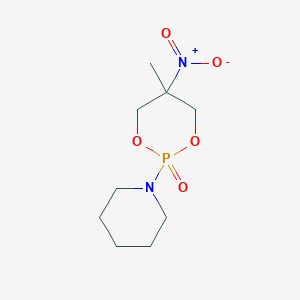

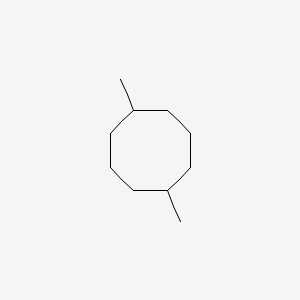
![4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14713600.png)
